molecular formula C27H43N5O10S B8259488 2,2'-(((3aR,3a'R,4S,4'S,6R,6aS,6'R,6a'S)-6,6'-((5-Nitro-2-(propylthio)pyrimidine-4,6-diyl)bis(azanediyl))bis(2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxole-6,4-diyl))bis(oxy))diethanol

2,2'-(((3aR,3a'R,4S,4'S,6R,6aS,6'R,6a'S)-6,6'-((5-Nitro-2-(propylthio)pyrimidine-4,6-diyl)bis(azanediyl))bis(2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxole-6,4-diyl))bis(oxy))diethanol

Cat. No.: B8259488
M. Wt: 629.7 g/mol
InChI Key: RRORRLPHCQLQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1882095-50-2) is a structurally complex molecule with the molecular formula C27H43N5O10S and a molecular weight of 629.72 . Its core consists of a 5-nitro-2-(propylthio)pyrimidine scaffold linked via bis(azanediyl) bonds to two 2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxole moieties. Each cyclopentadioxole unit is further connected to a diethanoloxy group, enhancing hydrophilicity . The nitro and propylthio substituents on the pyrimidine ring contribute to its electron-deficient nature, influencing reactivity and binding interactions. This compound is a key intermediate in the synthesis of ticagrelor, a P2Y12 receptor antagonist used as an antiplatelet drug .

Properties

IUPAC Name

2-[[6-[[6-[[4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-nitro-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N5O10S/c1-6-11-43-25-30-23(28-14-12-16(37-9-7-33)21-19(14)39-26(2,3)41-21)18(32(35)36)24(31-25)29-15-13-17(38-10-8-34)22-20(15)40-27(4,5)42-22/h14-17,19-22,33-34H,6-13H2,1-5H3,(H2,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRORRLPHCQLQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)NC2CC(C3C2OC(O3)(C)C)OCCO)[N+](=O)[O-])NC4CC(C5C4OC(O5)(C)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N5O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of benzyl (3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate. This intermediate is subjected to catalytic hydrogenation using 10% palladium on carbon and ammonium formate at 20-30°C. The reaction mixture is then heated to 40-50°C and stirred for 10 hours .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves precise control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents. The final product is typically isolated through crystallization and purification techniques .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, amines, and substituted ethers.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The nitro and amino groups play a crucial role in binding to specific enzymes and receptors, modulating their activity. The hydroxyl and ether groups contribute to the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Ticagrelor Intermediate (C23H34ClN5O6S)

  • Structure: Shares the cyclopentadioxole and pyrimidine core but replaces one ethanoloxy group with a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety .
  • Activity : Demonstrates higher P2Y12 receptor affinity due to the difluorophenyl group, enhancing antiplatelet efficacy compared to the target compound .
  • Synthesis : Uses similar nucleophilic substitution and cyclization steps but requires additional chiral resolution, reducing overall yield (65% vs. ~70% for the target compound) .

Triazolo[4,5-d]pyrimidine Derivatives (e.g., Compound 14b.9)

  • Structure : Features a fused triazole ring instead of the nitro group, with a chlorine substituent at position 7 .
  • Activity : Exhibits dual antiplatelet and antibacterial properties, attributed to the triazole’s aromaticity and chlorine’s electronegativity .
  • Solubility: Lower aqueous solubility than the target compound due to the absence of diethanoloxy groups .

Pyrimidine-Based Heterocycles with Thio/Sulfur Substituents

Thiazolo[3,2-a]pyrimidine Derivatives (e.g., Compound 11a)

  • Structure : Contains a thiazole ring fused to pyrimidine and a 5-methylfuran substituent .
  • Synthesis : Prepared via condensation with aromatic aldehydes, yielding 68% with a melting point of 243–246°C .
  • Electronic Properties : The sulfur atom in the thiazole ring increases electron density, contrasting with the electron-deficient pyrimidine core of the target compound .

1-Benzyl-6-(4-chlorophenyl)pyrimidine Derivatives

  • Structure : Lacks cyclopentadioxole rings but includes chlorophenyl and benzyl groups .

Pharmacokinetic and Physicochemical Comparison

Parameter Target Compound Ticagrelor Intermediate Triazolo-pyrimidine 14b.9 Thiazolo-pyrimidine 11a
Molecular Weight 629.72 568.07 ~550 (estimated) 386.00
Aqueous Solubility High (diethanoloxy groups) Moderate Low Very low
LogP ~1.5 (predicted) ~2.8 ~3.1 ~2.4
Key Bioactivity Antiplatelet intermediate Antiplatelet Antiplatelet/antibacterial Antimicrobial

Biological Activity

The compound 2,2'-(((3aR,3a'R,4S,4'S,6R,6aS,6'R,6a'S)-6,6'-((5-Nitro-2-(propylthio)pyrimidine-4,6-diyl)bis(azanediyl))bis(2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxole-6,4-diyl))bis(oxy))diethanol is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings and data.

Basic Information

  • CAS Number : 1882095-50-2
  • Molecular Weight : 597.77 g/mol
  • Density : 1.39 ± 0.1 g/cm³ (Predicted)
  • Boiling Point : 813.6 ± 65.0 °C (Predicted)
  • pKa : 14.03 ± 0.10 (Predicted)

Structural Features

The compound features a complex structure that includes:

  • A pyrimidine moiety with a nitro group.
  • A cyclopenta[d][1,3]dioxole core.
  • Multiple ether linkages and a diethanol component.

Antiplatelet Activity

Research indicates that this compound may exhibit antiplatelet activity similar to its parent compound Ticagrelor. Ticagrelor is known for its ability to inhibit the P2Y12 receptor for ADP in platelets, leading to reduced platelet aggregation. The structural modifications in this compound could influence its potency and efficacy in inhibiting platelet function.

Case Studies

  • A study demonstrated that Ticagrelor and its metabolites showed significant antiplatelet effects in vitro, with the potential for clinical implications in patients at risk of thrombotic events .
  • Research involving analogues of Ticagrelor indicated that slight structural changes could lead to variations in both antiplatelet and antibacterial activities .

Antibacterial Activity

Emerging evidence suggests that compounds related to Ticagrelor may also possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The antibacterial activity appears to be distinct from the antiplatelet effects, indicating different mechanisms of action.

Findings

  • In vitro studies have shown that certain Ticagrelor analogues maintain antibacterial activity while exhibiting varied antiplatelet effects .
  • The relationship between structure and activity was highlighted in studies where modifications led to loss of antibacterial properties while retaining antiplatelet efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiplateletSignificant inhibition of platelet aggregation
AntibacterialEffective against Gram-positive bacteria

Structure-Activity Relationship

Compound VariationAntiplatelet ActivityAntibacterial Activity
TicagrelorHighModerate
Simplified AnaloguesModerateLow

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical steps ensure stereochemical fidelity?

The synthesis involves multi-step organic reactions, including:

  • Cyclopenta[d][1,3]dioxole framework formation : Achieved via acid-catalyzed cyclization of diols with dienes (e.g., using BF₃·Et₂O) to establish stereochemistry .
  • Pyrimidine functionalization : Sequential amination and nitration at the 4,6-positions, with propylthio introduction at position 2. Temperature control (<0°C) during nitration prevents decomposition .
  • Coupling reactions : Bis-azanediyl linkages between pyrimidine and cyclopenta-dioxole moieties require anhydrous conditions and Pd-catalyzed cross-coupling to preserve stereochemistry .

Q. Which characterization techniques are most effective for verifying structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons in cyclopenta-dioxole rings) .
  • Mass spectrometry (HRMS) : Validates molecular weight and nitro/propylthio substituents .
  • X-ray crystallography : Resolves absolute configuration of chiral centers (critical given 8 stereogenic centers) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use polar aprotic solvents (e.g., DMSO or DMF) due to the compound’s hydrophobic cyclopenta-dioxole and pyrimidine groups. Sonication or co-solvents (PEG-400) enhances dissolution .
  • Stability : Conduct pH-dependent stability assays (HPLC monitoring) across 4–9 pH range. Store at -20°C in anhydrous conditions to prevent hydrolysis of the dioxole ring .

Advanced Research Questions

Q. What reaction mechanisms govern nucleophilic substitutions at the pyrimidine core, and how do substituents influence reactivity?

  • The 5-nitro group deactivates the pyrimidine ring, directing nucleophilic attack to the 4,6-positions. Propylthio at position 2 stabilizes transition states via sulfur’s electron-donating resonance .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor substitution rates with amines or thiols. Compare activation energies with DFT-calculated intermediates .

Q. Can computational methods (e.g., DFT or MD) predict electronic properties and binding affinities?

  • DFT calculations : Model HOMO/LUMO orbitals to identify electrophilic/nucleophilic sites. For example, the nitro group lowers LUMO energy, enhancing electrophilicity .
  • Molecular docking : Screen against enzymes (e.g., purine-binding proteins) using AutoDock Vina. Validate with SPR or ITC binding assays .

Q. How does stereochemical inversion at specific centers impact bioactivity?

  • Stereoisomer libraries : Synthesize diastereomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and test in enzyme inhibition assays (e.g., kinase panels) .
  • NOESY NMR : Correlate spatial proximity of substituents (e.g., propylthio orientation) with activity trends .

Q. What strategies resolve contradictory data in reaction yield or spectroscopic analysis?

  • Cross-validation : Pair HPLC purity data with ¹H NMR integration ratios to detect unaccounted impurities .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to trace azanediyl coupling efficiency via 2D HSQC NMR .

Methodological Recommendations

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify substituents (e.g., replace propylthio with methylthio or nitro with cyano) and assess activity shifts in dose-response assays .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., nitro vs. propylthio) to bioactivity using linear regression models .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • In-line analytics : Integrate ReactIR for real-time monitoring of intermediate formation (e.g., azanediyl coupling) .
  • QC checkpoints : Validate each step with TLC (Rf comparison) and LC-MS before proceeding .

Q. How to address challenges in stereochemical analysis?

  • Chiral HPLC : Use cellulose-based columns (Chiralpak IC) to resolve enantiomers. Compare retention times with synthetic standards .
  • VCD spectroscopy : Differentiate diastereomers via vibrational circular dichroism, validated against computed spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.